Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with a molecular formula of C17H22N2O5S. This compound is characterized by the presence of an azetidine ring, a piperidine ring, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(azetidine-1-carbonyl)piperidine with methyl 2-sulfobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-1-yl)sulfonylbenzoate
- Methyl 2-(azetidin-1-yl)sulfonylbenzoate
- Methyl 2-(piperidin-1-yl)benzoate
Uniqueness
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of structural features not commonly found in similar compounds.
Biological Activity
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzoate moiety, a sulfonyl group, and a piperidine ring substituted with an azetidine-1-carbonyl group. These components contribute to its pharmacological properties.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- CYP11A1 Inhibition : Compounds with similar frameworks have been shown to inhibit cytochrome P450 enzymes, particularly CYP11A1, which is crucial in steroidogenesis. This inhibition can affect hormone levels and has implications for treating conditions like hormone-dependent cancers .
- Anticancer Properties : The presence of sulfonyl and piperidine groups is often associated with anticancer activity. For instance, related piperidin derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential for therapeutic development against malignancies .
- Neuroprotective Effects : The benzoylpiperidine fragment has been recognized for its neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases .
Cytotoxicity Assays
A study involving related piperidin derivatives reported that certain compounds exhibited submicromolar CC50 values against neoplastic cell lines such as HSC-2 and HL-60. These findings suggest that modifications in the piperidine structure can enhance cytotoxic potency while maintaining selectivity towards malignant cells .
Selective Inhibition of Enzymes
In another study focusing on MAGL (monoacylglycerol lipase) inhibitors, compounds with similar structural motifs exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that this compound may possess similar inhibitory characteristics .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Benzoylpiperidine | MAGL Inhibition | 0.84 |
Compound B | Piperidine Sulfonamide | Cytotoxicity against cancer cells | <0.5 |
This compound | Azetidine & Sulfonyl groups | Potentially anticancer & CYP11A1 inhibitor | TBD |
Properties
IUPAC Name |
methyl 2-[4-(azetidine-1-carbonyl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-24-17(21)14-5-2-3-6-15(14)25(22,23)19-11-7-13(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,13H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLQGDXFGWCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.